4-Methyl-piperazine-1-carbonitrile
Description
Contextualization within Piperazine (B1678402) Chemistry Research
The study of 4-Methyl-piperazine-1-carbonitrile is deeply rooted in the broader field of piperazine chemistry. The piperazine scaffold is a cornerstone in the development of new chemical entities with diverse applications.
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. nih.gov This is due to its common presence in a wide array of biologically active compounds and its ability to interact with various biological targets. nih.govwisdomlib.orgnih.gov The two nitrogen atoms within the piperazine ring provide sites for hydrogen bonding and can be readily modified, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity. researchgate.net This versatility has led to the incorporation of the piperazine moiety into numerous drugs with applications including anticancer, antiviral, and anti-inflammatory agents. nih.govresearchgate.net The flexible core structure of piperazine makes it an attractive building block for the design and synthesis of new bioactive compounds. nih.govresearchgate.net
Overview of the Carbonitrile Functional Group in Synthetic Strategies
The carbonitrile, or cyano, group (-C≡N) is a highly versatile functional group in organic synthesis, and its presence in this compound imparts specific reactivity to the molecule.
The carbon-nitrogen triple bond in the nitrile group is a key feature that dictates its reactivity. fiveable.me The nitrogen atom is more electronegative than the carbon atom, leading to a significant polarization of the triple bond. This polarization renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. libretexts.org The sp hybridization of both the carbon and nitrogen atoms results in a linear geometry for the C-C≡N fragment. libretexts.org
Nitriles can undergo a variety of transformations, making them valuable synthetic intermediates. numberanalytics.com Common reactions include:
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides. libretexts.orgnumberanalytics.com
Reduction: The reduction of nitriles can yield primary amines. numberanalytics.com
Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis leads to the formation of ketones. libretexts.org
Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions to form various heterocyclic compounds. numberanalytics.com
The reactivity of a nitrile is influenced by both electronic effects of neighboring groups and steric hindrance around the cyano group. numberanalytics.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylpiperazine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-8-2-4-9(6-7)5-3-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGJEMZVRQAYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439505 | |
| Record name | 4-METHYL-PIPERAZINE-1-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50451-22-4 | |
| Record name | 4-METHYL-PIPERAZINE-1-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methyl Piperazine 1 Carbonitrile
Direct Synthetic Routes
Direct synthesis focuses on the introduction of a nitrile group onto the 1-position of the pre-formed 1-methylpiperazine (B117243) ring.
The reaction of a tertiary amine with cyanogen (B1215507) bromide (BrCN) is a classic method for N-cyanation, known as the von Braun reaction. wikipedia.org In this process, the tertiary amine, acting as a nucleophile, attacks the cyanogen bromide, leading to the formation of a quaternary ammonium (B1175870) salt intermediate. This intermediate then undergoes a subsequent nucleophilic substitution, where the bromide ion displaces one of the N-alkyl groups. wikipedia.org
While direct reaction data for 1-methylpiperazine is not extensively detailed in readily available literature, a closely related synthesis provides a clear precedent. The reaction of 1-allyl-4-methylpiperazine with cyanogen bromide in anhydrous chloroform yields 4-methylpiperazine-1-carbonitrile. thieme-connect.comorganic-chemistry.org This transformation proceeds through a one-pot N-deallylation and N-cyanation mechanism, affording the product in a 52% yield. thieme-connect.com The mechanism involves the initial formation of a quaternary ammonium salt, followed by the departure of the allyl group to yield the stable cyanamide product. organic-chemistry.org This suggests that the direct reaction of 1-methylpiperazine with cyanogen bromide would similarly proceed, with the methyl group being the target for displacement, although potentially requiring different reaction conditions compared to the more labile allyl group. The high toxicity of cyanogen bromide has, however, led chemists to explore safer cyanating agents. nih.govorgsyn.org
Alternative Synthetic Pathways for Core Piperazine (B1678402) Ring Formation
Constructing the N-methylpiperazine ring is a foundational step for which several alternative synthetic strategies exist. These methods build the heterocyclic core before the final cyanation step.
Reductive amination, or reductive alkylation, is a versatile and widely used method for forming amines. organic-chemistry.org This approach is employed in the synthesis of N-methylpiperazine, the direct precursor to the target compound. One common industrial method involves the reaction of piperazine with formaldehyde in the presence of a reducing agent. google.comgoogle.com
A specific synthetic process involves a two-stage, one-pot reaction. First, piperazine and formaldehyde undergo a condensation reaction in a solvent like methanol (B129727). Following this, catalytic hydrogenation is carried out in the same reactor. google.com Using Raney nickel as the catalyst, the reaction proceeds under a hydrogen pressure of 1.0-6.0 MPa at a temperature of 70-100 °C. google.com Another established method is the Eschweiler-Clarke reaction, where piperazine is methylated using a mixture of formic acid and formaldehyde. chemicalbook.com This reaction proceeds by forming an iminium ion from formaldehyde and piperazine, which is then reduced by formic acid.
Another significant industrial route to N-methylpiperazine involves the reaction of diethanolamine (B148213) with methylamine (B109427) at high temperature (180-230 °C) and pressure (50-300 bar) over a metal-containing catalyst in the presence of hydrogen. chemicalbook.comatamanchemicals.comgoogle.comwikipedia.org
| Reactants | Catalyst/Reducing Agent | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Piperazine, Formaldehyde | H₂ / Raney Nickel | 70-100 °C, 1.0-6.0 MPa, Methanol | One-pot condensation and hydrogenation. | google.com |
| Piperazine, Formaldehyde, Formic Acid | Formic Acid | Reflux | Classic Eschweiler-Clarke conditions. | chemicalbook.com |
| Diethanolamine, Methylamine | H₂ / Metal Catalyst (e.g., Copper-containing) | 180-230 °C, 50-300 bar | Industrial process from bulk chemicals. | google.com |
The fundamental piperazine ring can be constructed through various cyclization strategies, which offer access to a wide range of substituted derivatives. nih.gov These methods typically involve forming the six-membered ring from linear precursors.
One such approach is the catalytic reductive cyclization of dioximes. nih.gov This method involves a double Michael addition of nitrosoalkenes to a primary amine to form bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization, often using a Palladium on carbon (Pd/C) catalyst, to yield the piperazine ring. nih.gov
Palladium-catalyzed cyclization reactions are also prominent in modern organic synthesis. For instance, highly substituted piperazines can be synthesized by coupling a propargyl unit with various diamine components. organic-chemistry.org Another strategy involves an intramolecular hydroamination of substrates prepared from amino acids, which is a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org More recently, photoredox catalysis has been applied to the synthesis of piperazines. A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides access to 2-substituted piperazines under mild conditions. organic-chemistry.org
A classic approach to a related structure, the piperazine-2,5-dione (or diketopiperazine), is the Dieckmann cyclization. This method provides access to trisubstituted piperazine-2,5-diones from readily available amino acid derivatives. thieme-connect.com
Optimization of Reaction Conditions for Enhanced Synthetic Efficiency
The yield and purity of the final product in any synthetic route are highly dependent on the reaction conditions. Solvent choice is a particularly critical parameter that can significantly influence reaction rates and outcomes.
The choice of solvent can dramatically impact the efficiency of chemical reactions by influencing reactant solubility, transition state stabilization, and reaction pathways. In the context of synthesizing piperazine derivatives, solvent polarity and its ability to form hydrogen bonds are crucial. researchgate.net Protic solvents, for instance, can solvate ions and participate in hydrogen bonding, which can affect the nucleophilicity of amine reactants. researchgate.net
While specific studies on solvent effects for the cyanation of 1-methylpiperazine are scarce, data from the synthesis of a key precursor, 1-chloroformyl-4-methylpiperazine hydrochloride, from N-methylpiperazine and bis(trichloromethyl) carbonate provides valuable insight. google.com The reaction was tested in a variety of organic solvents, demonstrating a clear dependence of yield and product purity on the solvent medium.
| Solvent | Reaction Temperature (°C) | Yield (%) | Product Purity (%) | Reference |
|---|---|---|---|---|
| Benzene (B151609) | Not Specified | 85 | 99.8 | google.com |
| Toluene | 100-110 | 85 | 99.0 | google.com |
| Chlorobenzene | 125-130 | 85 | 99.1 | google.com |
| Xylene | 130-145 | 82 | 99.2 | google.com |
| Tetrahydrofuran (THF) | 60-70 | 83 | 99.0 | google.com |
| Methylene (B1212753) Dichloride | 30-40 | 75 | 99.2 | google.com |
| Chloroform | 55-65 | 80 | 98.6 | google.com |
| Ethylene Dichloride | 75-85 | 78 | 98.1 | google.com |
The data indicates that aromatic solvents like benzene, toluene, and chlorobenzene provide high yields and purities. While polar aprotic solvents like THF also perform well, chlorinated solvents like methylene dichloride and ethylene dichloride result in lower yields under the tested conditions. This suggests that for the N-functionalization of 1-methylpiperazine, the choice of solvent is a critical parameter to optimize for maximizing synthetic efficiency.
Temperature and Reaction Time Parameters
The synthesis of 4-Methyl-piperazine-1-carbonitrile often proceeds through a key intermediate, 1-chloroformyl-4-methylpiperazine hydrochloride. The reaction conditions for the formation of this precursor from N-methylpiperazine and bis(trichloromethyl) carbonate have been defined with specific temperature and time parameters to optimize yield and purity.
Detailed research findings indicate that the reaction temperature for the synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride can range broadly from 15°C to 150°C. google.com The duration of the reaction is typically set between 1 and 10 hours. google.com These parameters are crucial in controlling the reaction rate and minimizing the formation of byproducts.
Specific examples from patented methodologies illustrate the relationship between temperature, reaction time, and product yield. For instance, a reaction carried out at 80°C for 5 hours resulted in a 75% yield of the desired intermediate. google.com Altering these conditions, such as decreasing the temperature to a range of 30-40°C while extending the reaction time to 10 hours, also achieved a 75% yield. google.com Further optimization has shown that yields can be increased to 84% and 85% under specific molar ratios and solvent conditions. google.com
The following table summarizes the impact of varying temperature and reaction times on the yield of 1-chloroformyl-4-methylpiperazine hydrochloride.
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 80 | 5 | 75 |
| 30-40 | 10 | 75 |
| Not Specified | Not Specified | 84 |
| Not Specified | Not Specified | 85 |
Chemical Reactivity and Transformation Pathways of 4 Methyl Piperazine 1 Carbonitrile
Reactivity of the Carbonitrile Moiety
The carbonitrile group is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity stems from the electrophilic nature of the carbon atom and the ability of the nitrogen atom to be protonated, which further enhances the electrophilicity of the carbon.
Nucleophilic Addition Reactions at the Carbonitrile Carbon
Nucleophilic addition is a fundamental reaction of nitriles. masterorganicchemistry.com The carbon atom of the nitrile group is sp-hybridized and electrophilic, making it a target for various nucleophiles.
The reduction of nitriles with hydride reagents is a common method for the synthesis of primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction proceeds through a two-step nucleophilic addition of hydride ions (H⁻).
The initial step involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, breaking one of the π-bonds and forming an imine anion intermediate. This intermediate is then attacked by a second hydride ion, leading to a dianion. Subsequent workup with water protonates the dianion to yield the primary amine, (4-methylpiperazin-1-yl)methanamine.
General Mechanism of Nitrile Reduction with LiAlH₄:
First Hydride Addition: A hydride ion from LiAlH₄ attacks the nitrile carbon, forming an imine anion.
Second Hydride Addition: A second hydride ion adds to the imine carbon of the intermediate, forming a dianion.
Protonation: Aqueous workup protonates the dianion to give the final primary amine.
Table 1: Illustrative Hydride Reduction of 4-Methyl-piperazine-1-carbonitrile
| Reactant | Reagent | Product | Reaction Type |
| This compound | 1. LiAlH₄ 2. H₂O | (4-methylpiperazin-1-yl)methanamine | Reduction |
The reaction of nitriles with Grignard reagents (R-MgX) provides a valuable route to ketones. smolecule.comadichemistry.com The carbanion from the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile. masterorganicchemistry.comleah4sci.com This initial addition forms a magnesium salt of an imine. Unlike with aldehydes and ketones, the reaction typically stops after the first addition because a second addition of the Grignard reagent to the negatively charged nitrogen of the imine intermediate is unfavorable. sigmaaldrich.com
The imine intermediate is then hydrolyzed upon aqueous workup, usually with acid, to yield a ketone. smolecule.comsigmaaldrich.com For example, the reaction of this compound with a Grignard reagent such as phenylmagnesium bromide (PhMgBr) would be expected to produce (4-methylpiperazin-1-yl)(phenyl)methanone after hydrolysis.
General Mechanism of Grignard Reaction with Nitriles:
Nucleophilic Addition: The Grignard reagent adds to the nitrile carbon, forming an imine magnesium salt. smolecule.com
Hydrolysis: Aqueous acid workup hydrolyzes the imine intermediate to form a ketone. smolecule.com
Table 2: Illustrative Ketone Formation from this compound via Grignard Reaction
| Reactant | Reagent | Intermediate | Product (after hydrolysis) |
| This compound | 1. Phenylmagnesium bromide (PhMgBr) 2. H₃O⁺ | Imine magnesium salt | (4-methylpiperazin-1-yl)(phenyl)methanone |
| This compound | 1. Ethylmagnesium bromide (EtMgBr) 2. H₃O⁺ | Imine magnesium salt | 1-(4-methylpiperazin-1-yl)propan-1-one |
Hydrolysis Pathways to Carboxylic Acid Derivatives
The carbonitrile group of this compound can be hydrolyzed to form a carboxylic acid or its corresponding derivatives. smolecule.com This transformation can be catalyzed by either acid or base and typically proceeds through an amide intermediate. chemistrysteps.comchemguide.co.uk
Under acidic conditions, the nitrile is heated with an aqueous acid, such as hydrochloric acid or sulfuric acid. chemistrysteps.comchemguide.co.uk The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. dalalinstitute.comlibretexts.org A water molecule, acting as a nucleophile, then attacks the activated carbon. dalalinstitute.comlibretexts.org A series of proton transfers leads to the formation of an amide intermediate. This amide can then undergo further acid-catalyzed hydrolysis to yield the corresponding carboxylic acid, 4-methylpiperazine-1-carboxylic acid, and an ammonium (B1175870) ion. chemistrysteps.com
General Mechanism of Acid-Catalyzed Nitrile Hydrolysis:
Protonation: The nitrile nitrogen is protonated by the acid. dalalinstitute.comlibretexts.org
Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon. dalalinstitute.com
Tautomerization: The initial adduct tautomerizes to an amide.
Amide Hydrolysis: The amide is further hydrolyzed under acidic conditions to the carboxylic acid.
In the presence of a strong base, such as sodium hydroxide (B78521), the nitrile can be hydrolyzed upon heating. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. mnstate.eduwikipedia.org The resulting anion is then protonated by water to form an imidic acid, which tautomerizes to an amide. acs.org Under the basic conditions, the amide is further hydrolyzed to a carboxylate salt. wikipedia.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid, 4-methylpiperazine-1-carboxylic acid. libretexts.org
General Mechanism of Base-Catalyzed Nitrile Hydrolysis:
Nucleophilic Attack: A hydroxide ion attacks the nitrile carbon. libretexts.org
Protonation and Tautomerization: The intermediate is protonated by water and tautomerizes to an amide. acs.org
Amide Hydrolysis: The amide is hydrolyzed by the base to a carboxylate salt.
Acidification: The carboxylate salt is protonated in a separate acidic workup step to yield the carboxylic acid. libretexts.org
Table 3: Illustrative Hydrolysis of this compound
| Reactant | Conditions | Intermediate | Final Product |
| This compound | H₃O⁺, Heat | 4-Methylpiperazine-1-carboxamide | 4-Methylpiperazine-1-carboxylic acid |
| This compound | 1. NaOH, Heat 2. H₃O⁺ | 4-Methylpiperazine-1-carboxamide | 4-Methylpiperazine-1-carboxylic acid |
Modulation of Nitrile Reactivity through Structural Environment
Reactivity of the Piperazine (B1678402) Ring Nitrogens (Relevant to this compound and its Precursors)
The nitrogen atoms of the piperazine ring in precursors like 1-methylpiperazine (B117243) are nucleophilic and readily participate in various reactions. chemicalbook.com
N-Alkylation Reactions
N-alkylation is a fundamental reaction for modifying the piperazine core. ambeed.com In the context of 1-methylpiperazine, which is a precursor to this compound, the secondary amine is available for alkylation. chemicalbook.com This reaction typically involves reacting the piperazine derivative with an alkyl halide, such as alkyl bromides or chlorides. mdpi.comgoogle.com
The reaction can be influenced by various factors, including the nature of the alkylating agent and the reaction conditions. For instance, the use of more reactive alkylating agents like alkyl iodides can favor N-alkylation. google.com Reductive amination is another important method for N-alkylation, where a piperazine derivative reacts with an aldehyde or ketone in the presence of a reducing agent. mdpi.comnih.gov
The synthesis of various pharmaceutical compounds containing a piperazine moiety often involves an N-alkylation step to introduce specific side chains that are crucial for their biological activity. nih.gov
Acylation Reactions and Amide Formation
The nucleophilic nitrogen atoms of the piperazine ring readily undergo acylation reactions with acylating agents to form amides. chemicalbook.com This is a common strategy for introducing a variety of functional groups onto the piperazine scaffold. nih.gov
The reaction can be carried out using carboxylic acids activated with coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.gov Alternatively, acyl chlorides can be reacted directly with the piperazine derivative. nih.gov The choice of solvent and reaction conditions can be optimized to achieve high yields. nih.gov
Selective mono-acylation of piperazine can be achieved using specific methodologies, such as ionic immobilization on a solid support. colab.ws This allows for the controlled introduction of an acyl group onto one of the nitrogen atoms.
Formation of Related Carbonyl Chloride Intermediates (e.g., from 1-Methylpiperazine)
The formation of carbonyl chloride intermediates from piperazine derivatives is a key step in the synthesis of compounds like this compound.
1-Methylpiperazine reacts with phosgene (B1210022) (COCl₂) to form 4-methyl-1-piperazinecarbonyl chloride. smolecule.com This reaction is a direct and classical method for preparing this important intermediate. The process involves introducing phosgene gas to a solution of 1-methylpiperazine, which results in the formation of the corresponding carbonyl chloride, often as a hydrochloride salt. pmcisochem.fr Due to the high toxicity and reactivity of phosgene, this reaction requires strict control of temperature, pressure, and stoichiometry, along with specialized equipment and safety protocols. nih.gov
The resulting 4-methyl-1-piperazinecarbonyl chloride is a versatile reagent, particularly for the formation of carboxamides through nucleophilic acyl substitution.
Interactive Data Table: Reactivity of Nitriles with Cysteine
| Compound | Type | Reactivity towards Cysteine |
| Pyrimidine (B1678525) Nitrile | Heteroaromatic | High |
| Pyrazine Nitrile | Heteroaromatic | High |
| Pyridine Nitrile | Heteroaromatic | High |
| Benzonitrile (B105546) | Aromatic | Intermediate |
| 4-Chlorobenzonitrile | Aromatic | Intermediate |
| Benzonitrile with electron-donating group | Aromatic | Low |
| Aliphatic Nitriles | Aliphatic | Intermediate |
| Acetonitrile | Aliphatic | Low-Intermediate |
| Data derived from a study on the reaction of various nitriles with cysteine, indicating the influence of adjacent groups on reactivity. nih.gov |
Interactive Data Table: N-Alkylation of Piperazine Derivatives
| Piperazine Derivative | Alkylating Agent | Reaction Type | Product |
| 1-Boc-piperazine | Alkyl Halide | Nucleophilic Substitution | N-Alkyl-N'-Boc-piperazine |
| Piperazine | Aldehyde/Ketone & Reducing Agent | Reductive Amination | N-Alkylpiperazine |
| 2-Phenylpiperazine | 3,5-bis(trifluoromethyl)benzylbromide | Nucleophilic Substitution | 1-Alkyl-3-phenylpiperazine |
| N-Acetylpiperazine | Alkyl Halide | Nucleophilic Substitution | N-Alkyl-N'-acetylpiperazine |
| This table summarizes common methods for the N-alkylation of piperazine and its derivatives. mdpi.comgoogle.comnih.govresearchgate.net |
Alternative Phosgene-Free Methods
The transformation of this compound and its derivatives through methods that avoid the use of highly toxic phosgene is a significant area of interest in synthetic chemistry, driven by the need for safer and more environmentally benign processes. google.com These alternative pathways often utilize less hazardous reagents and can offer high yields and purities.
One notable phosgene-free approach involves the use of phosgene substitutes like di(trichloromethyl) carbonate, also known as triphosgene. A patented method describes the synthesis of 4-methyl-1-piperazinecarbonyl chloride hydrochloride from 1-methylpiperazine and di(trichloromethyl) carbonate in an organic solvent. google.com This reaction proceeds under reflux conditions with high yields and purity, offering a safer alternative to the traditional phosgene-based synthesis. google.com
Another significant transformation of piperazine derivatives involves the synthesis of ureas. A Chinese patent details a method for synthesizing di(4-methylpiperazin-1-yl) methanone, a urea (B33335) derivative, by reacting 1-chloroformyl-4-methylpiperazine hydrochloride with N-methylpiperazine in the presence of triethylamine. google.com This process also circumvents the need for phosgene.
Furthermore, the synthesis of 1-amino-4-methylpiperazine (B1216902) from 1-methylpiperazine can be achieved through a multi-step, phosgene-free process involving nitrosation followed by reduction. chemicalbook.comgoogle.com A Russian patent describes the preparation of 1-nitroso-4-methylpiperazine by nitrosating piperazine dichlorohydrate with sodium nitrite, followed by methylation. google.com The resulting 1-nitroso-4-methylpiperazine can then be reduced to 1-amino-4-methylpiperazine. chemicalbook.comgoogle.comchemicalbook.com This amino derivative is a versatile intermediate for the synthesis of various biologically active compounds. nih.gov
The following tables summarize key findings from research on these alternative, phosgene-free transformation pathways.
Table 1: Synthesis of 4-Methyl-1-piperazinecarbonyl Chloride Hydrochloride using a Phosgene Substitute google.com
| Reactants | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1-Methylpiperazine | Di(trichloromethyl) carbonate | Dioxane | 90-115 | 1-10 | 80.3 | 99.4 |
| 1-Methylpiperazine | Di(trichloromethyl) carbonate | Benzene (B151609) | Reflux | 1-10 | 75-87 | High |
| 1-Methylpiperazine | Di(trichloromethyl) carbonate | Toluene | Reflux | 1-10 | 75-87 | High |
| 1-Methylpiperazine | Di(trichloromethyl) carbonate | Ethers | Reflux | 1-10 | 75-87 | High |
This data is based on a patented method for the synthesis of a key intermediate, showcasing a safer alternative to phosgene. google.com
Table 2: Synthesis of Di(4-methylpiperazin-1-yl) Methanone google.com
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Product |
| 1-Chloroformyl-4-methylpiperazine hydrochloride | N-Methylpiperazine | Triethylamine | Dichloromethane (B109758) | 2-6 | Di(4-methylpiperazin-1-yl) methanone |
This method, detailed in a patent, provides a phosgene-free route to a urea derivative of 4-methylpiperazine. google.com
Table 3: Phosgene-Free Synthesis of 1-Amino-4-methylpiperazine chemicalbook.comgoogle.comgoogle.com
| Starting Material | Step 1: Reagents | Step 2: Reagents | Final Product | Overall Yield (%) |
| Piperazine Dichlorohydrate | 1. Sodium Nitrite2. Methylating Agent | Zinc powder, NH₄Cl, H₂O, CO₂ | 1-Amino-4-methylpiperazine | Not specified |
| 1-Methylpiperazine | Sodium Nitrite | Zinc powder, Acetic Acid | 1-Amino-4-methylpiperazine | Not specified |
This pathway highlights a multi-step, phosgene-free route to a key synthetic intermediate. chemicalbook.comgoogle.comgoogle.com
The development of such alternative methods is crucial for advancing green chemistry principles in the synthesis of piperazine-containing compounds. google.com Research continues to explore novel catalysts and reaction conditions to further improve the safety, efficiency, and environmental footprint of these important chemical transformations.
Synthesis and Chemical Exploration of 4 Methyl Piperazine 1 Carbonitrile Derivatives
Design Principles for Derivatives of 4-Methyl-piperazine-1-carbonitrile and Related Piperazine (B1678402) Scaffolds
The design of novel piperazine derivatives is a strategic endeavor aimed at optimizing their interaction with biological targets. The inherent structural features of the piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, provide a versatile template for creating compounds with diverse biological activities. thieme-connect.comresearchgate.net
Strategic Functionalization at Piperazine Nitrogens
The two nitrogen atoms of the piperazine ring offer prime locations for strategic functionalization, significantly influencing the molecule's properties and biological activity. researchgate.netrsc.org The introduction of various substituents at these positions can modulate the compound's polarity, basicity, and steric profile, thereby affecting its pharmacokinetic and pharmacodynamic characteristics. researchgate.netnih.gov
For instance, the N-methyl group in this compound already provides a specific substitution pattern. The remaining secondary amine at the N1 position, adjacent to the carbonitrile group, is a key site for further derivatization. This allows for the introduction of a wide array of functional groups, which can serve as pharmacophores or linkers to other molecular fragments. researchgate.net The carbonitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid, expanding the synthetic possibilities. smolecule.com
The strategic placement of different substituents on the two nitrogen atoms can lead to unsymmetrically substituted piperazines, which are of significant interest in drug design. researchgate.net This dissymmetry can be crucial for achieving selectivity towards specific biological targets. The ability to form hydrogen bonds with target proteins is another key aspect of piperazine-based drug design, and the nature of the substituents on the nitrogen atoms directly influences this capability. nih.gov
Synthetic Methodologies for Diversification
A variety of synthetic strategies are employed to generate a diverse library of derivatives based on the this compound scaffold and related piperazine structures. These methodologies range from direct modification of the parent molecule to more complex multi-component and catalyzed reactions.
Direct Derivatization of this compound
Direct derivatization of the this compound core offers a straightforward approach to new analogues. The secondary amine in the piperazine ring is nucleophilic and can readily undergo reactions such as N-alkylation and acylation. smolecule.com For example, reaction with alkyl halides or acyl chlorides allows for the introduction of a wide range of substituents at this position. researchgate.netsmolecule.com This method is fundamental for exploring the structure-activity relationships of this class of compounds.
Multi-component Reactions Incorporating Piperazine Moieties
Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. thieme-connect.comorganic-chemistry.org Isocyanide-based MCRs, such as the Ugi reaction, have proven particularly valuable for creating diverse piperazine scaffolds. thieme-connect.com These reactions can be used to introduce a piperazine moiety as one of the components, leading to a wide variety of structurally complex products. For instance, a one-pot, four-component Ugi condensation can be used to synthesize piperazine-2-carboxamides. thieme-connect.com The versatility of MCRs makes them a powerful strategy for generating large libraries of piperazine derivatives for high-throughput screening. organic-chemistry.org The synthesis of di(4-methylpiperazin-1-yl)methanone has been achieved by reacting 1-chloroformyl-4-methylpiperazine hydrochloride with N-methylpiperazine. google.com
Catalytic Approaches in Derivative Synthesis (e.g., Pd-catalyzed annulation)
Palladium-catalyzed reactions have emerged as a powerful methodology for the synthesis of substituted piperazines. nih.gov Pd-catalyzed annulation, for example, allows for the construction of the piperazine ring itself from acyclic precursors. acs.orgwhiterose.ac.uk This approach offers a high degree of control over the substitution pattern and stereochemistry of the final product. nih.gov One notable method involves the palladium-catalyzed cyclization of propargyl carbonates with bis-nitrogen nucleophiles, which proceeds under mild conditions to afford highly substituted piperazines in excellent yields. nih.govacs.org Such catalytic methods are crucial for the modular synthesis of complex piperazine derivatives that would be difficult to access through other routes. organic-chemistry.orgnih.gov
Specific Classes of Derivatives and their Synthetic Routes
The strategic functionalization of this compound has yielded several important classes of compounds. The following sections detail the synthetic pathways employed to access these derivatives.
The synthesis of pyrrolopyrazine derivatives often involves the construction of the pyrrole (B145914) ring onto the piperazine core. While direct utilization of this compound is not extensively documented, the core structure of N-methylpiperazine is a common starting point for creating these fused heterocyclic systems. One general approach involves the reaction of a piperazine derivative with a suitable precursor that provides the necessary carbon atoms to form the pyrrole ring. For instance, derivatives of dipyrrolo[1,2-a:2',1'-c]pyrazine have been synthesized, highlighting the importance of this scaffold in medicinal chemistry due to its antimicrobial properties. researchgate.net The synthesis of related structures, such as pyrrolo[1,2-a]pyrazine-1,4-diones, has also been a focus, with these compounds showing significant antibacterial and quorum sensing inhibition effects. researchgate.net
A common strategy for constructing such fused systems is the 1,3-cycloaddition reaction. For example, the synthesis of 2,4-disubstituted pyrrolo[2,1-f] tandfonline.comtandfonline.comprepchem.comtriazines has been achieved through the reaction of N-ethyl-1,2,4-triazinium tetrafluoroborates with dimethyl acetylenedicarboxylate. mdpi.com Although this example involves a triazine, the principle of cycloaddition is a powerful tool for building fused heterocyclic systems containing a piperazine-like core.
| Starting Material | Reagent(s) | Product Class | Reference |
| N-ethyl-1,2,4-triazinium tetrafluoroborates | Dimethyl acetylenedicarboxylate | Pyrrolo[2,1-f] tandfonline.comtandfonline.comprepchem.comtriazines | mdpi.com |
| Pyrrole derivatives | Various | Dipyrrolo[1,2-a:2',1'-c] pyrazine | researchgate.net |
The combination of indole (B1671886) and piperazine moieties has resulted in compounds with significant biological activities, particularly in the realm of neuroscience. The synthesis of these derivatives often involves the coupling of a pre-formed indole nucleus with a piperazine derivative. While direct use of this compound is not always the primary route, its precursor, 1-methylpiperazine (B117243), is a key building block.
A general and widely used method is the nucleophilic substitution reaction between an activated indole derivative and 1-methylpiperazine. For instance, a series of novel indole and indazole-piperazine pyrimidine (B1678525) derivatives have been designed and synthesized for their potential in treating ischemic stroke. nih.gov Another approach involves the Mannich reaction, where an indole, formaldehyde, and a secondary amine like 1-methylpiperazine react to form a 3-((4-methylpiperazin-1-yl)methyl)-1H-indole derivative.
Furthermore, asymmetric synthesis has been employed to create chiral benzylpiperazinyl-1-(2,3-dihydro-indol-1-yl)ethanone derivatives, which have been evaluated for their affinity at dopamine (B1211576) D2 and D4 receptors. nih.gov This highlights the importance of stereochemistry in the biological activity of these compounds.
| Indole Precursor | Piperazine Reagent | Coupling Method | Product Class | Reference |
| Indole, Formaldehyde | 1-Methylpiperazine | Mannich Reaction | 3-((4-methylpiperazin-1-yl)methyl)-1H-indoles | |
| Activated Indole | 1-Methylpiperazine | Nucleophilic Substitution | Indole-piperazine derivatives | nih.gov |
| Chiral Indoline Precursor | Benzylpiperazine | Asymmetric Synthesis | Chiral benzylpiperazinyl-1-(2,3-dihydro-indol-1-yl)ethanones | nih.gov |
Carboxamide derivatives of 4-methylpiperazine are a significant class of compounds with diverse applications. The synthesis of these derivatives is typically achieved through the reaction of a piperazine amine with a carboxylic acid or its activated form. While this compound itself does not have a reactive amine for direct acylation, its precursor, 1-methylpiperazine, is readily used. The nitrile group could potentially be converted to a carboxylic acid or an amine to participate in amide bond formation.
New carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized by reacting 1-methylpiperazine with acyl chlorides, such as 4-chlorobenzoyl chloride. researchgate.net Another example is the synthesis of N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide, which was prepared by reacting 1-methylpiperazine with (4-chlorophenyl)carbamic chloride in refluxing ethanol (B145695). researchgate.net
The synthesis of piperidine-4-carboxamide derivatives has also been explored as potent CCR5 inhibitors for anti-HIV-1 therapy, demonstrating the therapeutic potential of this class of compounds. nih.gov
| Piperazine Reagent | Acylating Agent | Reaction Condition | Product | Reference |
| 1-Methylpiperazine | 4-Chlorobenzoyl chloride | - | 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide | researchgate.net |
| 1-Methylpiperazine | (4-Chlorophenyl)carbamic chloride | Refluxing ethanol | N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide | researchgate.net |
| Piperidine (B6355638) derivative | Carboxylic acid | - | Piperidine-4-carboxamide derivatives | nih.gov |
The introduction of a carboxylic acid moiety to the piperazine scaffold provides a handle for further functionalization and can influence the pharmacokinetic properties of the resulting molecules. The synthesis of piperazine carboxylic acid derivatives can be approached in several ways.
One direct method involves the reaction of a piperazine with a suitable reagent that introduces the carboxyl group. For example, the synthesis of 1-vinyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester was achieved by reacting 1-methylpiperazine with 1-vinyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester in refluxing pyridine. prepchem.com
Alternatively, a protected piperidine-4-carboxylic acid methyl ester can be synthesized and subsequently modified. For instance, N-Boc-piperidine-4-carboxylic acid methyl ester has been prepared by various methods, including the reaction of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with iodomethane (B122720) in the presence of potassium carbonate. chemicalbook.com While this is a piperidine derivative, the synthetic principles can be applied to piperazine systems. A more general approach for synthesizing 3-substituted piperazine-2-acetic acid esters starts from optically pure amino acids, which are converted to 1,2-diamines and then cyclized. nih.gov
| Starting Material | Reagent(s) | Product | Reference |
| 1-Methylpiperazine | 1-vinyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester | 1-vinyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester | prepchem.com |
| 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | Iodomethane, Potassium carbonate | N-Boc-Piperidine-4-carboxylic acid methyl ester | chemicalbook.com |
| Amino acids | Multi-step synthesis | 3-Substituted piperazine-2-acetic acid esters | nih.gov |
The phosphorylation of piperazine derivatives introduces a phosphate (B84403) or phosphonate (B1237965) group, which can significantly alter the biological properties of the molecule, for instance by acting as a prodrug moiety. A fast and efficient procedure for the synthesis of phosphorylated derivatives of piperazines has been reported through a multicomponent reaction strategy. tandfonline.com
This method involves the reaction of a piperazine, such as 1-(2-methoxyphenyl)piperazine, with various phosphorous chlorides. tandfonline.com The reactions proceed at room temperature without the need for a catalyst, affording the phosphorylated piperazine derivatives in yields ranging from 31% to 95%. tandfonline.com The reactivity is influenced by the steric hindrance of the piperazine substituent. tandfonline.com The resulting phosphorylated derivatives were characterized by NMR spectroscopy (¹H, ¹³C, and ³¹P) and mass spectrometry. tandfonline.com
| Piperazine Derivative | Phosphorylating Agent | Reaction Conditions | Product Class | Yield Range | Reference |
| 1-(2-methoxyphenyl) piperazine | Various phosphorous chlorides | Room temperature, 90 min, no catalyst | Phosphorylated piperazines | 31-86% | tandfonline.com |
| 3-(4-(2-methoxyphenyl) piperazin-1-yl) propan-1-amine | Various phosphorous chlorides | Room temperature, 90 min, no catalyst | Phosphorylated piperazines | 57-95% | tandfonline.com |
Advanced Spectroscopic and Analytical Characterization of 4 Methyl Piperazine 1 Carbonitrile and Its Derivatives
Structural Elucidation Techniques
The precise determination of the chemical structure and stereochemistry of 4-Methyl-piperazine-1-carbonitrile and its analogues is achieved through a combination of powerful analytical methods. Each technique provides unique and complementary information, leading to a comprehensive understanding of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of piperazine (B1678402) derivatives in solution. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl group and the piperazine ring protons. The methyl protons typically appear as a singlet in the upfield region. The protons on the piperazine ring exhibit more complex splitting patterns due to their diastereotopic nature within the chair conformation and coupling with adjacent protons.
The conformational dynamics of the piperazine ring and restricted rotation around the N-CN bond can lead to temperature-dependent NMR spectra. rsc.org At lower temperatures, the interconversion between different chair conformations and rotamers may slow down, resulting in the appearance of separate signals for axial and equatorial protons, as well as for syn and anti rotamers. rsc.org
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the nitrile group (C≡N) is expected to appear in the downfield region (around 115-120 ppm). The carbons of the piperazine ring will show distinct signals, and the methyl carbon will be found in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and piperazine structures.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Methyl Protons (-CH₃) | ¹H | 2.2 - 2.5 | Singlet |
| Piperazine Protons (-CH₂-) | ¹H | 2.5 - 3.8 | Complex multiplets; positions depend on proximity to N-CH₃ or N-CN |
| Nitrile Carbon (-C≡N) | ¹³C | 115 - 120 | |
| Piperazine Carbons (-CH₂-) | ¹³C | 40 - 60 | Two or more distinct signals expected due to asymmetric substitution |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, is crucial for identifying the functional groups present in this compound.
The most characteristic vibration is the C≡N stretch of the nitrile group, which typically appears as a sharp, medium-intensity band in the IR spectrum around 2220-2260 cm⁻¹. The piperazine ring itself has several characteristic vibrations. C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed in the 2800-3000 cm⁻¹ region. smolecule.com The C-N stretching vibrations of the piperazine ring are expected in the 1000-1200 cm⁻¹ range. smolecule.com Ring deformation modes can be found at lower frequencies. smolecule.com
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the C≡N bond, which often gives a strong Raman signal.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | -CH₃, -CH₂- | 2800 - 3000 | Strong |
| C≡N Stretch | Nitrile | 2220 - 2260 | Medium, Sharp |
| C-H Bend | -CH₃, -CH₂- | 1375 - 1465 | Medium |
| C-N Stretch | Piperazine Ring | 1000 - 1200 | Medium-Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound, the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 125, corresponding to its molecular weight. smolecule.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments.
The fragmentation of the 4-methyl-piperazine ring is a key feature in the mass spectrum. Common fragmentation pathways involve the cleavage of the piperazine ring, often leading to characteristic fragments. The loss of the methyl group or parts of the ring structure can be observed. The nitrile group is relatively stable and may remain intact on major fragments. smolecule.com
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Notes |
|---|---|---|
| 125 | [C₆H₁₁N₃]⁺ | Molecular Ion [M]⁺ |
| 110 | [M - CH₃]⁺ | Loss of a methyl group |
| 83 | [M - C₂H₄N]⁺ | Cleavage of the piperazine ring |
| 70 | [C₄H₈N]⁺ | Fragment containing the methyl-substituted part of the ring |
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While specific XRD data for this compound is not widely published, analysis of closely related piperazine derivatives provides strong predictive power for its solid-state characteristics. muni.czresearchgate.net
Based on studies of similar substituted piperazines, this compound is likely to crystallize in a centrosymmetric space group, such as P2₁/c (monoclinic) or Pbca (orthorhombic). researchgate.netmdpi.com The exact crystal system and space group are determined by the indexing of the diffraction pattern.
Table 4: Typical Crystallographic Data for Substituted Piperazine Derivatives
| Parameter | Typical Value/System | Reference |
|---|---|---|
| Crystal System | Monoclinic, Orthorhombic | researchgate.net |
XRD studies consistently show that the piperazine ring adopts a stable chair conformation in the solid state. muni.cznih.gov In this conformation, substituents on the nitrogen atoms can occupy either axial or equatorial positions. For this compound, the methyl group is expected to preferentially occupy the equatorial position to minimize steric hindrance, a common observation in substituted cyclohexane (B81311) and heterocyclohexane rings. muni.cz The cyano group, being linear, imposes less steric bulk directly adjacent to the ring. The precise bond lengths, bond angles, and torsion angles determined by XRD provide a complete and unambiguous picture of the molecule's conformation. nih.gov
Hydrogen Bonding and Supramolecular Interactions
The molecular architecture of this compound, featuring two nitrogen atoms within the piperazine ring and a nitrile group, provides multiple sites for hydrogen bonding, which dictates its crystal packing and supramolecular assembly. The piperazine ring, typically adopting a chair conformation, has two nitrogen atoms that can act as hydrogen bond acceptors. wikipedia.orgnih.gov The nitrogen atom of the nitrile group also serves as a potential hydrogen bond acceptor.
In the presence of proton donors, such as water or acidic compounds, the piperazine nitrogens can become protonated, forming piperazinium cations. researchgate.net These cations are effective hydrogen bond donors via their N-H groups. Studies on related piperazine adducts demonstrate the formation of extensive hydrogen-bonded networks. For instance, in hydrated salts of piperazine dications, the components are linked by N-H···O and O-H···O hydrogen bonds, creating complex three-dimensional frameworks. researchgate.net These interactions can form well-defined motifs, such as molecular ribbons and layered structures. researchgate.net
Advanced Analytical Methodologies for Compound Analysis and Detection
The reliable identification and quantification of this compound and its related derivatives, often present at trace levels, necessitate the use of highly sensitive and specific analytical techniques.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS, HPLC-ESI/ITMSn)
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the analysis of piperazine derivatives. rdd.edu.iqresearchgate.net This hyphenated technique combines the superior separation capabilities of HPLC with the high sensitivity and structural elucidation power of mass spectrometry. For compounds like this compound that may lack a strong chromophore for UV detection, mass spectrometry is an indispensable detection method. sielc.com
Research on analogous compounds, such as hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester (TM208), demonstrates the effectiveness of HPLC coupled with electrospray ionization and an ion trap mass spectrometer (HPLC-ESI/ITMSn). nih.govnih.gov In such studies, samples are typically extracted and then analyzed to identify metabolites. The ESI interface facilitates the ionization of the target molecules, and the ion trap allows for multi-stage fragmentation (MSn), providing detailed structural information based on the characteristic fragmentation patterns of the parent molecule. nih.govnih.gov This method is noted for its rapidity, high sensitivity, and specificity in identifying the compound and its metabolites in complex biological matrices. nih.gov
The choice of ionization mode is critical; positive electrospray ionization (ESI) is commonly used for piperazine derivatives, operating in multiple reaction monitoring (MRM) mode for quantitative analysis. nih.gov MRM enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. nih.govmdpi.com
Miniaturized Analytical Techniques in Chemical Research
In recent years, miniaturized analytical systems, often called lab-on-a-chip (LOC) or micro-total-analysis-systems (µTAS), have emerged as transformative tools in chemical and pharmaceutical research. nih.govnih.govnih.gov These devices integrate multiple laboratory functions onto a single chip of only a few square centimeters, offering significant advantages such as reduced sample and reagent consumption (in the microliter to picoliter range), faster analysis times, and higher throughput. nih.govacs.orgyoutube.com
Microfluidic technologies are the foundation of these systems, enabling precise control over fluid flow in microchannels. fluigent.comnih.gov For the analysis of compounds like this compound, LOC devices could be applied in various stages of research and development. For instance, high-throughput screening of compound libraries for drug discovery is a key application, allowing for rapid testing of thousands of compounds. nih.govyoutube.com
These miniaturized platforms can be coupled with various detection methods, including mass spectrometry and electrochemical detection. nih.govresearchgate.net An integrated microfluidic system could automate sample preparation, chemical reactions (such as derivatization), separation, and detection, providing a seamless analytical workflow. nju.edu.cnmdpi.com The ability to generate stable concentration gradients on-chip is particularly useful for studying dose-response relationships in cell-based assays. nih.gov While specific applications for this compound may not yet be widely published, the established capabilities of microfluidic technology in drug analysis, metabolic studies, and environmental monitoring demonstrate its immense potential for future research on this and related compounds. nih.govnih.govfluigent.com
Computational and Theoretical Studies on 4 Methyl Piperazine 1 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular properties that can be difficult or impossible to determine experimentally.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. researchgate.netsigmaaldrich.com It has been applied to various piperazine (B1678402) derivatives to study their structure, vibrational spectra, and electronic properties. researchgate.netresearchgate.net
Geometry Optimization and Electronic Structure Analysis (HOMO, LUMO)
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For piperazine derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are used to compute the optimized geometry. researchgate.net This process provides the foundation for all other computational analyses.
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For similar molecules, the HOMO-LUMO energy gap has been shown to signify the potential for intramolecular charge transfer. researchgate.netnih.gov
Vibrational Frequency Calculations
Theoretical vibrational frequencies can be calculated using DFT methods. These calculated frequencies are often scaled to better match experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net The analysis of these frequencies, aided by techniques like Potential Energy Distribution (PED), allows for the assignment of specific vibrational modes to different functional groups within the molecule. researchgate.net This detailed interpretation of the vibrational spectra provides a deeper understanding of the molecule's structural characteristics. researchgate.net
Electrostatic Potential Surfaces (ESP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). researchgate.net For piperazine-containing compounds, the MEP surface can identify the most likely sites for chemical reactions. researchgate.netresearchgate.net For instance, negative potential regions are often localized over nitrogen or oxygen atoms, making them susceptible to electrophilic attack, while positive regions are typically found around hydrogen atoms. researchgate.netmuni.cz
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemist's intuitive picture of bonding and lone pairs within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de NBO analysis is used to understand hyperconjugative interactions and charge delocalization within a molecule. researchgate.net The analysis can reveal the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu These interactions, often quantified by second-order perturbation theory, indicate deviations from the idealized Lewis structure and highlight the importance of intramolecular charge transfer (ICT). researchgate.netwisc.edu
Ab Initio Methods (e.g., Hartree-Fock)
Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While DFT methods are generally more common for larger molecules due to computational cost, HF can still provide valuable insights. For instance, HF methods have been used in conjunction with DFT to study the electronic structure and properties of complex pharmaceutical molecules. nih.gov Comparing the results from both HF and DFT can offer a more comprehensive understanding of the molecule's electronic behavior. nih.gov
Reactivity Prediction and Mechanistic Insights
Activation Energy Calculations for Chemical Reactions
Computational chemistry, particularly through methods like density functional theory (DFT), plays a crucial role in understanding and predicting the reactivity of molecules such as 4-methyl-piperazine-1-carbonitrile. Activation energy (Ea) calculations are fundamental in this regard, providing quantitative insights into the energy barriers of chemical reactions. For instance, in reactions involving radical species, the activation energy can vary significantly with temperature.
A study on the reaction of the methyl radical (CH₃) with hydrogen bromide (HBr) revealed that the activation energy is not constant across a wide temperature range. nih.gov Experimental and quasiclassical trajectory calculations showed a switch from a negative activation energy of -1.82 kJ/mol at lower temperatures (below 500 K) to a positive and larger value at higher temperatures. nih.gov This highlights the complexity of reaction kinetics and the importance of temperature-dependent activation energy calculations.
In the context of cycloaddition reactions, DFT calculations have been employed to elucidate reaction mechanisms and determine the energy barriers for key steps. For example, in a study of a [2σ + 2π] cycloaddition, the initial concerted addition of a selenium radical to a bicyclobutane derivative was found to have a low energy barrier of 2.92 kcal/mol, leading to a stable intermediate. acs.orgacs.org Subsequent radical addition to an alkene proceeded through a transition state with an energy of 6.9 kcal/mol. acs.orgacs.org These calculations provide a detailed energy profile of the reaction pathway, identifying the rate-determining steps and guiding the optimization of reaction conditions.
The table below presents a selection of calculated activation energies for various reaction types, illustrating the application of computational methods in predicting reaction feasibility.
| Reaction Type | Reactants | Activation Energy (Ea) | Method |
| Radical Abstraction | CH₃ + HBr | -1.82 kJ/mol (T < 500 K) | Experimental & QCT |
| Radical Cycloaddition | Selenium Radical + Bicyclobutane | 2.92 kcal/mol | DFT |
| Radical Addition | Radical Intermediate + Styrene | 6.9 kcal/mol | DFT |
Prediction of Nucleophilic Attack Sites
The prediction of sites susceptible to nucleophilic attack is a cornerstone of understanding the reactivity of a molecule like this compound. The piperazine ring, with its two nitrogen atoms, and the carbonitrile group present multiple potential sites for reaction. The electronic properties of these functional groups, influenced by the methyl substituent, dictate their reactivity.
The nitrogen atoms of the piperazine ring are inherently nucleophilic due to the presence of lone pairs of electrons. However, their nucleophilicity can be modulated by factors such as steric hindrance and the electronic nature of substituents. In this compound, the nitrogen atom at position 4 (N4), bearing the methyl group, and the nitrogen atom at position 1 (N1), attached to the electron-withdrawing carbonitrile group, will exhibit different degrees of nucleophilicity. The N4 nitrogen is expected to be more nucleophilic than the N1 nitrogen.
Computational methods, such as molecular electrostatic potential (MEP) maps and Fukui function analysis, are powerful tools for predicting nucleophilic attack sites. These methods visualize the electron density distribution and identify regions that are electron-rich and thus prone to attack by electrophiles.
In broader contexts of drug design and materials science, predicting intermolecular interactions, which often initiate with a nucleophilic attack, is critical. Machine learning models are now being developed to predict binary parameters (ξij) that describe pair interactions in mixtures, enhancing the accuracy of molecular simulations. rsc.org
The following table summarizes the predicted nucleophilic sites in this compound and related structures based on general chemical principles.
| Compound/Fragment | Predicted Nucleophilic Site(s) | Rationale |
| This compound | N4-piperazine nitrogen | Tertiary amine, less sterically hindered than N1 |
| Piperidine (B6355638) derivatives | Piperidine nitrogen | Secondary or tertiary amine functionality |
| Alkyl thiols (R-SH) | Sulfur atom | Polarizable atom with lone pairs |
Intermolecular Interaction Analysis
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze different types of intermolecular contacts, including hydrogen bonds and van der Waals interactions.
For various organic compounds, including those with piperidine and piperazine moieties, Hirshfeld surface analysis has been instrumental in understanding their crystal packing. nih.govnih.gov The analysis generates two-dimensional fingerprint plots that summarize the intermolecular contacts. For instance, in the crystal structure of a derivative of 2,6-diphenylpiperidin-4-one, Hirshfeld analysis revealed that H···H and C···H contacts were the most significant, indicating the prevalence of van der Waals forces in stabilizing the crystal structure. researchgate.net
The table below illustrates the typical contributions of different intermolecular contacts to the Hirshfeld surface for related heterocyclic compounds.
| Compound Type | Dominant Intermolecular Contacts | Percentage Contribution (Approximate) |
| Piperidin-4-one derivative | H···H, C···H | Not specified |
| Cu(II) Coordination Polymer | H···O/O···H | 37.4% |
| Co(II) Coordination Polymer | H···O/O···H | 35.2% |
pKa Value Determinations and Protonation Mechanisms
The pKa value, which is the negative logarithm of the acid dissociation constant (Ka), is a critical parameter that quantifies the acidity or basicity of a compound in solution. For a molecule like this compound, which contains basic nitrogen atoms, understanding its pKa is essential for predicting its ionization state at a given pH. The protonation state significantly influences a molecule's solubility, lipophilicity, and interaction with biological targets.
The piperazine ring has two nitrogen atoms that can be protonated. The basicity of these nitrogens is influenced by their chemical environment. For instance, in unsubstituted piperazine, two distinct pKa values are observed. researchgate.net The addition of a methyl group to a piperazine nitrogen, as in 1-methylpiperazine (B117243), alters the pKa values. rsc.orguregina.ca Generally, N-alkylation of piperazines can affect their basicity. rsc.org
When an electron-withdrawing group, such as an acetyl group, is attached to a piperazine nitrogen, the pKa value of the other nitrogen is significantly reduced. rsc.org Similarly, the carbonitrile group in this compound is expected to decrease the basicity of the adjacent N1 nitrogen, making the N4 nitrogen the more basic site.
Experimental determination of pKa values is often done using potentiometric titration. uregina.ca Computational methods can also be employed to predict pKa values, providing valuable insights, especially for compounds that are difficult to synthesize or handle.
The following table presents experimental pKa values for piperazine and some of its derivatives, providing a reference for estimating the pKa of this compound.
| Compound | pKa1 | pKa2 | Temperature (K) |
| Piperazine | 5.35 | 9.73 | 298 |
| 1-Methylpiperazine | 4.88 | 9.20 | 298 |
| 1-Acetyl-4-methylpiperazine | 7.06 | - | Not specified |
Applications of 4 Methyl Piperazine 1 Carbonitrile in Advanced Organic Synthesis and Medicinal Chemistry Research
Role as a Key Chemical Intermediate
As a chemical intermediate, 4-Methyl-piperazine-1-carbonitrile provides a foundational scaffold that can be readily modified through a range of chemical reactions. The presence of the tertiary amine, the secondary amine within the piperazine (B1678402) ring, and the reactive carbonitrile group allows for its strategic incorporation into larger molecules.
Building Block for Complex Organic Molecules
The utility of this compound as a building block stems from the reactivity of its functional groups. The piperazine nitrogens can undergo reactions such as N-alkylation and acylation, while the carbonitrile group can be hydrolyzed to form a corresponding carboxylic acid. smolecule.com These transformations are fundamental in organic synthesis for constructing complex molecular architectures. For instance, the core piperazine structure is a recurring motif in a multitude of biologically active compounds, and this compound offers a convenient entry point for introducing this scaffold.
Recent research highlights the development of Fsp3-rich bioisosteres—saturated molecular fragments that can replace aromatic rings like benzene (B151609) to improve the pharmacological properties of a drug candidate. acs.orgacs.org The synthesis of these complex, three-dimensional structures often relies on versatile building blocks. While not directly cited in the synthesis of a specific bioisostere, a compound like this compound represents the type of Fsp3-rich starting material that chemists utilize to escape the "flatland" of aromatic-heavy molecules and build more sophisticated, drug-like compounds. acs.orgacs.org
Precursor for Advanced Pharmaceuticals (General Context)
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. mdpi.com This prevalence is due to its ability to improve the physicochemical properties of a molecule, such as solubility and oral bioavailability, and to correctly orient other pharmacophoric groups for optimal interaction with biological targets. Derivatives of this compound are explored for their potential as antitumor, antidepressant, and antimicrobial agents. smolecule.com
The table below summarizes the key chemical reactions that enable the use of this compound as a versatile pharmaceutical precursor.
| Reaction Type | Functional Group Involved | Resulting Group | Significance in Synthesis |
| N-Alkylation | Piperazine Ring Nitrogen | N-Alkyl Piperazine | Extends the molecular scaffold, allowing connection to other parts of a target molecule. |
| Acylation | Piperazine Ring Nitrogen | N-Acyl Piperazine (Amide) | Forms stable amide bonds, a common linkage in pharmaceutical structures. |
| Hydrolysis | Carbonitrile (-CN) | Carboxylic Acid (-COOH) | Introduces an acidic functional group, enabling further reactions like amidation. smolecule.com |
Intermediates in Central Nervous System Agent Synthesis
The arylpiperazine structure is a cornerstone in the design of drugs targeting the central nervous system (CNS), particularly those modulating serotonergic and dopaminergic receptors. nih.govnih.gov These receptors are implicated in conditions such as psychosis, anxiety, and depression. Compounds containing the piperazine moiety are investigated for their activity as tranquilizing agents. nih.gov While research has established the broad potential of piperazine derivatives as antidepressants, specific examples detailing the synthesis of a marketed CNS agent directly from this compound are not prominently featured in the reviewed literature. smolecule.com However, its structural class remains a key area of interest for designing new CNS-active compounds. nih.gov
Intermediates in Antibiotic Synthesis (e.g., Cephalosporins)
The search for new antimicrobial agents to combat drug-resistant bacteria is a critical area of pharmaceutical research. Nitrogen-containing heterocycles, including piperazine, are frequently incorporated into novel antibiotic designs. nih.gov Research has shown that various piperazine derivatives possess significant antibacterial and antifungal properties. researchgate.net For instance, certain piperazinylquinoline hybrids have demonstrated noteworthy activity against harmful bacteria such as Staphylococcus aureus. nih.gov Although the piperazine scaffold is a component of some modern antibiotics, there is no direct evidence in the provided sources showing the use of this compound as an intermediate in the synthesis of cephalosporin (B10832234) antibiotics. nih.govresearchgate.net
Intermediate for Imatinib Synthesis
The anticancer drug Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia. lookchem.com Its synthesis involves the coupling of several key intermediates. One crucial intermediate is 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid . researchgate.netepa.govresearchgate.net However, common synthetic routes to this specific benzoic acid derivative start from 1-methylpiperazine (B117243) and a benzonitrile (B105546) derivative such as 4-(chloromethyl)benzonitrile or p-cyanobenzylchloride . epa.govgoogle.com This reaction forms the structural isomer 4-(4-methyl-1-piperazinyl)benzonitrile , where the nitrile group is attached to the benzyl (B1604629) ring, not the piperazine ring. lookchem.comgoogle.com
Based on the available literature, it is this isomer, and not this compound, that is subsequently hydrolyzed to create the key benzoic acid intermediate for Imatinib. lookchem.comepa.gov Therefore, the claim that this compound is a direct intermediate in these documented syntheses of Imatinib cannot be substantiated.
Medicinal Chemistry Research Applications (Mechanism-Focused)
In medicinal chemistry, understanding the mechanism of how a compound exerts its biological effect is paramount. This is often achieved through structure-activity relationship (SAR) studies, where chemists systematically modify a lead compound's structure to determine which parts are essential for its activity. The piperazine ring often serves as a central scaffold in these studies. nih.govnih.gov
For example, in research aimed at developing new antitubercular agents, a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues were synthesized to probe their inhibitory activity against the enzyme IMPDH in Mycobacterium tuberculosis. nih.gov Through these modifications, researchers were able to establish the importance of the piperazine and isoquinoline (B145761) rings for the compound's on-target activity. nih.gov
While a specific SAR study focused on derivatives of this compound was not identified in the search results, its structure lends itself to such investigations. Researchers could use it as a starting point to explore how different substitutions on the piperazine ring or modifications of the nitrile group affect a compound's binding affinity and functional activity at a given biological target, such as a G-protein coupled receptor or an enzyme. nih.gov
The table below outlines the potential modifications to the this compound scaffold that would typically be explored in a mechanism-focused medicinal chemistry campaign.
| Scaffold Position | Potential Modification | Purpose of Modification (SAR Exploration) |
| N1-Position | Replacement of the cyano (-CN) group with other electron-withdrawing groups (e.g., sulfonyl, acyl). | To probe the necessity and role of the nitrile in target binding and to modulate electronic properties. |
| N4-Position | Replacement of the methyl (-CH3) group with larger alkyl or aryl groups. | To explore the size and nature of the binding pocket and potentially enhance potency or selectivity. |
| Piperazine Ring | Introduction of substituents on the carbon atoms of the ring. | To alter the conformation of the ring and the spatial orientation of the substituents. |
Design of Pharmacophores
The this compound moiety is a valuable pharmacophore in drug design, particularly for agents targeting the central nervous system (CNS) and other biological systems. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. The piperazine ring itself offers a rigid, yet conformationally adaptable, scaffold with two nitrogen atoms at positions 1 and 4. These nitrogen atoms can act as hydrogen bond acceptors and can be protonated at physiological pH, influencing the molecule's solubility, oral bioavailability, and ability to cross biological membranes.
The specific substitutions on the piperazine ring in this compound further refine its pharmacophoric properties. The methyl group at the 4-position introduces a small lipophilic element, which can influence binding to hydrophobic pockets within a target protein. The carbonitrile group at the 1-position is a particularly interesting functional group. It is a polar group that can participate in hydrogen bonding and other polar interactions. smolecule.com Furthermore, the nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl or a carboxyl group, allowing for the fine-tuning of a molecule's electronic and steric properties to optimize its interaction with a biological target. smolecule.com
The combination of the basic piperazine nitrogen, the lipophilic methyl group, and the polar nitrile group makes this compound a versatile scaffold for creating libraries of compounds with diverse pharmacological activities, including potential as antidepressants, antitumor agents, and antimicrobial agents. smolecule.com
Interaction Studies with Biological Targets (e.g., Receptor Binding, Enzyme Inhibition)
The structural features of this compound and its derivatives facilitate a range of interactions with biological macromolecules, including receptors and enzymes. These interactions are fundamental to their therapeutic effects.
Covalent Inhibition Strategies Utilizing Nitrile Reactivity
The nitrile group of this compound presents an opportunity for the design of covalent inhibitors. Covalent inhibitors form a stable, irreversible bond with their target protein, which can lead to prolonged duration of action and increased potency. While nitriles are generally considered to be weakly electrophilic, their reactivity can be modulated by the surrounding molecular framework. In the context of enzyme inhibition, the nitrile group can be attacked by a nucleophilic residue, such as a cysteine or serine, in the active site of an enzyme.
This covalent interaction is a key strategy in the development of certain enzyme inhibitors. For instance, the nitrile group can react with the catalytic cysteine residue in the active site of cysteine proteases. The formation of this covalent bond effectively inactivates the enzyme. While direct evidence for this compound itself as a covalent inhibitor is still emerging, the principle of utilizing the nitrile group for covalent targeting is a well-established concept in medicinal chemistry. nih.govillinois.edu The development of novel inhibitors often involves screening libraries of compounds containing reactive functional groups, and the this compound scaffold provides a valuable starting point for such endeavors. nih.govillinois.edu
Hydrogen Bonding and Polar Interactions with Biomolecules
The nitrogen atoms of the piperazine ring and the nitrogen of the nitrile group in this compound are key players in forming hydrogen bonds and other polar interactions with biological targets. nih.gov Hydrogen bonds are crucial for the specificity and affinity of ligand-receptor interactions. nih.govirb.hr
The piperazine nitrogen at the 4-position, being a tertiary amine, can act as a hydrogen bond acceptor. The other piperazine nitrogen, attached to the carbonitrile group, also has a lone pair of electrons and can participate in hydrogen bonding. The nitrile nitrogen itself is a good hydrogen bond acceptor. These multiple points of potential hydrogen bonding allow molecules containing the this compound scaffold to anchor themselves within the binding site of a receptor or enzyme. nih.gov
For example, in the context of receptor binding, the piperazine moiety can interact with acidic amino acid residues such as aspartate or glutamate, or with the hydroxyl groups of serine, threonine, or tyrosine residues. The ability to form these specific interactions is often a determining factor in the biological activity of a compound. nih.gov
Structure-Activity Relationship (SAR) Studies for Piperazine Derivatives
Structure-activity relationship (SAR) studies are a critical component of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For piperazine derivatives, including those based on the this compound core, SAR studies help in optimizing potency, selectivity, and pharmacokinetic properties. nih.gov
Impact of Substitution Patterns on Activity
The biological activity of piperazine derivatives can be significantly modulated by altering the substitution patterns on the piperazine ring and on any appended functionalities.
Table 1: Impact of N-1 and N-4 Substituents on the Activity of Piperazine Derivatives
| Position of Substitution | Type of Substituent | General Impact on Activity | Example |
| N-1 | Small Alkyl Groups | Can enhance lipophilicity and cell permeability. | In some series, replacing a hydrogen with a methyl or ethyl group can improve potency. |
| N-1 | Aromatic/Heteroaromatic Rings | Can introduce π-π stacking interactions and additional hydrogen bonding opportunities, often leading to increased affinity. ijrrjournal.com | Phenyl or pyridyl substitutions are common in CNS-active agents. ijrrjournal.com |
| N-4 | Small Alkyl Groups (e.g., Methyl) | Often improves selectivity for certain receptor subtypes and can enhance metabolic stability. nih.gov | The methyl group in this compound can contribute to selectivity. |
| N-4 | Larger/Functionalized Groups | Can be used to modulate solubility, target specific pockets in the binding site, or attach linkers to other pharmacophores. nih.gov | Introduction of polar groups can improve water solubility. nih.gov |
In the context of this compound, the methyl group at the N-4 position is a key feature. SAR studies on related piperazine series have shown that small alkyl groups at this position can be crucial for optimal activity at certain receptors. For example, in a series of muscarinic acetylcholine (B1216132) receptor subtype 1 (M1) antagonists, the nature of the alkyl group on the piperazine nitrogen significantly influenced potency and selectivity. nih.gov
For instance, in a study of inhibitors for human equilibrative nucleoside transporters (ENTs), modifications to the group attached to the piperazine ring, including the introduction of different substituted phenyl rings, led to significant changes in inhibitory potency and selectivity between ENT1 and ENT2. frontiersin.orgpolyu.edu.hk This highlights the sensitivity of biological activity to even subtle structural modifications on the piperazine scaffold.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The development of novel and sustainable synthetic routes for 4-methyl-piperazine-1-carbonitrile is a key area of future research. Current industrial production of related N-methylpiperazine compounds often involves processes that utilize high temperatures and pressures, such as the reaction of diethanolamine (B148213) and methylamine (B109427) at 200 °C and 250 bar. chemicalbook.com Future efforts will likely focus on enzymatic and catalytic processes that operate under milder conditions, reducing energy consumption and waste generation.
One promising approach is the use of biocatalysts, which can offer high selectivity and efficiency. Additionally, the exploration of flow chemistry for the synthesis of this compound could lead to safer, more scalable, and highly reproducible manufacturing processes. Research into alternative starting materials derived from renewable feedstocks is also anticipated to gain traction, aligning with the principles of green chemistry. A patent has described a method for synthesizing di(4-methylpiperazin-1-yl) methanone, a related compound, which involves dissolving 1-chloroformyl-4-methylpiperazine hydrochloride in an organic solvent and reacting it with N-methylpiperazine. google.com Further research could adapt such methods to be more sustainable.
Exploration of New Chemical Transformations for Diversification
The chemical structure of this compound, featuring a reactive nitrile group and a tertiary amine within a piperazine (B1678402) ring, offers significant opportunities for chemical diversification. The nitrile group can be transformed into a variety of functional groups, including amines, amides, carboxylic acids, and tetrazoles, each opening doors to new classes of compounds with potentially unique biological activities and material properties.
Future research will likely focus on exploring novel catalytic systems to achieve these transformations with high selectivity and yield. For instance, the development of catalysts for the asymmetric hydrogenation of the nitrile group could lead to chiral amines, which are valuable building blocks in medicinal chemistry. Furthermore, the piperazine ring itself can be a site for further functionalization, allowing for the creation of complex molecular architectures. The synthesis of 4-methylpiperazine-containing α,β-unsaturated ketones has been achieved through Claisen–Schmidt condensation, demonstrating the potential for creating diverse structures. mdpi.com
Advanced Computational Modeling for Reactivity and Design
Advanced computational modeling is set to play a pivotal role in accelerating the discovery and optimization of this compound derivatives. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the compound's reactivity, understand reaction mechanisms, and guide the design of new synthetic routes.
Molecular dynamics simulations can provide insights into the conformational preferences of molecules containing the this compound scaffold and their interactions with biological targets or material interfaces. This in-silico approach can significantly reduce the number of experiments required, saving time and resources. For example, computational tools like Caver have been used to analyze the binding cavities of enzymes to explain the selectivity of inhibitors containing a piperidine (B6355638) scaffold, a related heterocyclic system. acs.org Similar approaches can be applied to derivatives of this compound to design molecules with specific biological activities.
Strategic Integration in Multi-Component Reaction Design
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern organic synthesis. The strategic integration of this compound or its derivatives into MCRs represents a significant area for future exploration. Its bifunctional nature, with the reactive nitrile and the piperazine nitrogen, makes it an ideal candidate for the construction of diverse heterocyclic libraries.
Researchers are likely to explore the use of this compound in well-established MCRs like the Ugi and Passerini reactions, as well as in the development of entirely new MCRs. The resulting complex molecules could be screened for a wide range of biological activities, from anticancer to antimicrobial properties. The use of L-proline as a catalyst in three-component reactions to synthesize pyrazolo[3,4-b]quinolines highlights the potential for developing novel MCRs involving heterocyclic building blocks. mdpi.com
Expanding Applications in Material Science Research
The unique properties of the piperazine moiety, such as its ability to act as a corrosion inhibitor and its potential for incorporation into polymers, suggest that this compound could find expanding applications in material science. chemicalbook.com The nitrile group can participate in polymerization reactions, leading to the formation of novel polymers with tailored thermal, mechanical, and optical properties.
Future research may focus on the development of smart materials, where the this compound unit can respond to external stimuli such as pH or temperature. Its derivatives could also be explored as components of metal-organic frameworks (MOFs) or as ligands for the stabilization of nanoparticles. The use of 1-methyl-piperidine-4-carbonitrile, a related compound, in the development of novel polymers and materials with unique properties for industrial applications underscores this potential. chemimpex.com
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-Methyl-piperazine-1-carbonitrile and its derivatives?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, 1-(4-fluorobenzyl)piperazine derivatives are synthesized by reacting piperazine with benzoyl chlorides in dichloromethane (DCM) using -diisopropylethylamine (DIPEA) as a base. Purification is achieved via crystallization (e.g., with diethyl ether) or flash chromatography, yielding products in 41–92% depending on substituents .
Q. What spectroscopic and analytical techniques are used to confirm the structure of this compound derivatives?
- Methodological Answer : and NMR are critical for structural elucidation, with Rf values (0.39–0.44) aiding in TLC-based purity assessment. Elemental analysis validates stoichiometry, as demonstrated by <0.3% deviation between calculated and observed values in hydroxy-substituted analogs .
Q. How are impurities removed during the synthesis of this compound analogs?
- Methodological Answer : Common impurities (e.g., unreacted starting materials) are removed via column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative TLC. For example, tert-butyl-protected derivatives are purified to >95% purity using these methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer : Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reactivity.
- Catalyst/base selection : DIPEA minimizes side reactions in acylation steps .
- Temperature control : Room temperature avoids decomposition of sensitive intermediates.
Yields for bromophenyl derivatives improved from 41% to 92% under optimized conditions .
Q. What strategies resolve contradictions in spectral data for structurally similar piperazine derivatives?
- Methodological Answer : Discrepancies in NMR (e.g., unexpected splitting) may arise from tautomerism or rotational isomers. Use variable-temperature NMR to identify dynamic processes. For ambiguous cases, high-resolution mass spectrometry (HRMS) and X-ray crystallography provide definitive confirmation, as applied to hydroxy-substituted analogs .
Q. How do structural modifications of the piperazine ring influence biological activity?
- Methodological Answer : Substituents like hydroxy or fluorophenyl groups modulate enzyme inhibition. For example, Mannich bases with -benzylpiperazine showed higher hCA II inhibition (IC = 18 nM) than -phenyl analogs, highlighting the role of lipophilicity in binding affinity .
Q. What coupling reagents are effective for derivatizing this compound in peptide synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
